molecular formula C7H12O B14444136 5,6-Heptadien-1-ol CAS No. 73229-30-8

5,6-Heptadien-1-ol

Cat. No.: B14444136
CAS No.: 73229-30-8
M. Wt: 112.17 g/mol
InChI Key: CCVUUCPBJQLBRE-UHFFFAOYSA-N
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Description

5,6-Heptadien-1-ol is an organic compound with the molecular formula C7H10O. It is an aliphatic alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Heptadien-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-hexadiene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. Another method includes the hydroboration-oxidation of 1,5-hexadiene, where the hydroboration step is followed by oxidation using hydrogen peroxide and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Heptadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: 5,6-Heptadienal and 5,6-Heptadienoic acid.

    Reduction: this compound can be reduced to heptanol.

    Substitution: Halogenated derivatives such as 5,6-Heptadien-1-chloride.

Scientific Research Applications

5,6-Heptadien-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,6-Heptadien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Heptadien-4-ol: Similar structure but with the hydroxyl group at a different position.

    2,4-Heptadien-1-ol: Similar structure with different positioning of double bonds.

    1,5-Heptadien-3-ol: Another isomer with the hydroxyl group at a different carbon.

Uniqueness

5,6-Heptadien-1-ol is unique due to the specific positioning of its double bonds and hydroxyl group, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

73229-30-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3,8H,1,4-7H2

InChI Key

CCVUUCPBJQLBRE-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCCCO

Origin of Product

United States

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